ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
The compound ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic organic molecule featuring a fused thieno[2,3-c]pyridine core. This structure is substituted with a cyano group at position 3, a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety at position 2, and an ethyl ester group at position 4.
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-methylthiadiazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-3-23-15(22)20-5-4-9-10(6-16)14(24-11(9)7-20)17-13(21)12-8(2)18-19-25-12/h3-5,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKMVOCRASCRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activity, focusing on anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-c]pyridine core fused with a thiadiazole ring. This unique configuration is believed to contribute to its biological activities. The molecular formula is with a molecular weight of 318.35 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of thiadiazole and thieno[2,3-c]pyridine have shown promising results against different cancer cell lines.
Case Study: Cytotoxicity Evaluation
A notable study evaluated the cytotoxic effects of this compound against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated significant antiproliferative activity with varying IC50 values depending on the concentration and exposure time.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Ethyl 3-cyano... | HCT-116 | 12.5 | Effective at low concentrations |
| Ethyl 3-cyano... | HepG2 | 15.0 | Moderate efficacy observed |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death through intrinsic pathways.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in tumor growth and survival.
ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:
- Absorption : High solubility in organic solvents indicates potential for oral bioavailability.
- Distribution : Predicted to distribute widely due to lipophilic characteristics.
- Metabolism : Likely metabolized in the liver; further studies are required to elucidate specific metabolic pathways.
- Excretion : Expected renal clearance based on molecular weight and structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogous derivatives:
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Structural Differences: Lacks the thiadiazole-carboxamido and cyano groups but includes a Boc-protected amine at position 2 and an ethyl ester at position 3.
- Applications : Primarily used as an intermediate in peptide synthesis due to its Boc-protected amine, which enhances stability during reactions .
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Structural Differences: Contains an imidazo[1,2-a]pyridine core instead of thieno[2,3-c]pyridine, with additional nitrophenyl and phenethyl substituents. The cyano group and ester functionalities are retained.
- Synthesis : Prepared via a one-pot two-step reaction, yielding a yellow solid with a melting point of 243–245°C. Its higher molecular weight (51% yield) reflects synthetic complexity compared to the target compound .
- Spectroscopic Data : Confirmed by ¹H NMR (δ 1.25–7.95 ppm) and ¹³C NMR (δ 14.5–165.2 ppm), with IR absorption at 1740 cm⁻¹ (ester C=O) and HRMS validating mass accuracy .
General Thieno[2,3-c]Pyridine Derivatives
- Common Features: Fused thiophene-pyridine systems are known for their π-conjugated systems, which enhance electronic properties for optoelectronic applications.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Highlights
Key Research Findings
- Biological Relevance : Thiadiazole moieties are associated with antimicrobial activity, suggesting the target compound may outperform imidazo[1,2-a]pyridine derivatives in such applications .
- Spectroscopic Gaps: Limited NMR/HRMS data for the target compound highlight a need for further characterization to confirm its structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
